1H-Imidazole-4-methanol, 5-ethyl-2-propyl-
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Overview
Description
1H-Imidazole-4-methanol, 5-ethyl-2-propyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-methanol, 5-ethyl-2-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with saturated ammonium chloride solution . The reaction conditions are usually mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-step synthesis processes that ensure high yield and purity. These processes may include solvent-free conditions, microwave-assisted reactions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4-methanol, 5-ethyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new substituents to the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce various alkyl or halogenated imidazole derivatives .
Scientific Research Applications
1H-Imidazole-4-methanol, 5-ethyl-2-propyl- has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-methanol, 5-ethyl-2-propyl- involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
- 1H-Imidazole, 2-ethyl-4-methyl-
- Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate
- 1H-Imidazole-4-methanol, 5-methyl-
Uniqueness: 1H-Imidazole-4-methanol, 5-ethyl-2-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
CAS No. |
54416-11-4 |
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Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
(4-ethyl-2-propyl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C9H16N2O/c1-3-5-9-10-7(4-2)8(6-12)11-9/h12H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
YHIACIIYLQJCED-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1)CO)CC |
Origin of Product |
United States |
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